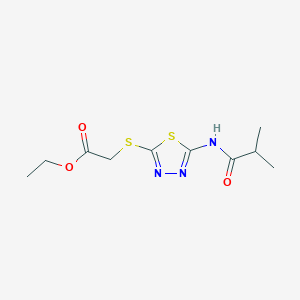

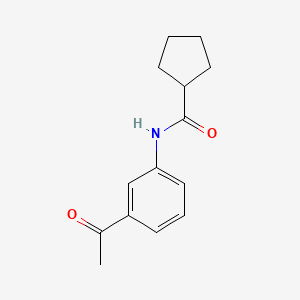

Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4-Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .

Synthesis Analysis

The synthesis of similar compounds, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Molecular Structure Analysis

The molecular structure of a compound determines requirement for various pharmacological activities, and mostly heterocyclic moieties have been utilized for the biological activity . 1,3,4-Thiadiazole and their several derivatives possess a wide range of pharmacological activities .

Chemical Reactions Analysis

1,3,4-Thiadiazole was discovered in by Emil Fischer 1882 and described for true properties of the ring by Freund and Kuh . This compound was synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .

科学的研究の応用

Organic Synthesis and Chemical Transformations

The study by Maadadi et al. (2016) delves into the reaction dynamics of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles, revealing the compound's versatility in organic synthesis. The research highlights the substance's ability to undergo various transformations, retaining the furylthiadiazole fragment, which is crucial for further chemical modifications and synthesis of complex molecules (Maadadi, Pevzner, & Petrov, 2016).

Pharmacological Applications

A series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-inflammatory and analgesic properties, as documented by Shkair et al. (2016). This research underscores the therapeutic potential of 1,3,4-thiadiazole derivatives in developing new drugs with significant in vitro anti-inflammatory and analgesic activities (Shkair, Shakya, Raghavendra, & Naik, 2016).

Antitumor Activities

Almasirad et al. (2016) conducted a study on novel 1,3,4-thiadiazole derivatives, revealing their in vitro antitumor activities against various human tumor cell lines. The derivatives demonstrated significant inhibitory effects, suggesting their potential as cytotoxic agents in cancer therapy (Almasirad et al., 2016).

Glutaminase Inhibitors

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including derivatives of 1,3,4-thiadiazole, by Shukla et al. (2012), has provided insights into the development of potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have therapeutic potential in treating diseases associated with altered glutamine metabolism, such as cancer (Shukla et al., 2012).

Antimicrobial and Antioxidant Activities

Youssef and Amin (2012) explored the Biginelli reaction for synthesizing thiazolopyrimidine derivatives, demonstrating their moderate to good antioxidant and antimicrobial activities. This research contributes to the search for new antimicrobial agents with enhanced efficacy and safety profiles (Youssef & Amin, 2012).

作用機序

Target of Action

Compounds with a similar 1,3,4-thiadiazole structure have been found to inhibit the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . It is essential for the survival of certain bacteria, including Helicobacter pylori, which causes gastrointestinal infections .

Mode of Action

Similar 1,3,4-thiadiazole derivatives have been shown to interact well with the active site of the urease enzyme . This interaction likely inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of urease by similar compounds can disrupt the urea cycle, leading to decreased ammonia production . This could potentially affect the pH balance within bacterial cells, inhibiting their growth and survival .

Result of Action

The inhibition of urease by similar compounds can lead to decreased ammonia production, potentially inhibiting the growth and survival of certain bacteria .

将来の方向性

The treatment of cancer remains a serious challenge. Therefore, new, effective drugs and anticancer strategies are still being sought . One of the methods of searching for new compounds is to modify the structure of known derivatives with documented activity . During recent years, small molecules containing five-membered heterocyclic moieties have become the subject of considerable growing interest for designing antitumor agents . One of them is 1,3,4-thiadiazole .

特性

IUPAC Name |

ethyl 2-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S2/c1-4-16-7(14)5-17-10-13-12-9(18-10)11-8(15)6(2)3/h6H,4-5H2,1-3H3,(H,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURCMTDECQUIPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole](/img/structure/B2885496.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2885500.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2885503.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2885505.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2885508.png)

![N-(4-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2885515.png)

![N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide](/img/structure/B2885517.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2885518.png)